molecular formula C27H24O18 B027005 2,4,6-Tri-O-galloyl-D-glucose CAS No. 108043-99-8

2,4,6-Tri-O-galloyl-D-glucose

Cat. No. B027005
M. Wt: 636.5 g/mol
InChI Key: LPHKXVRBKUUXIA-RKGYPADOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-Tri-O-galloyl-D-glucose (TGG) is a polyphenolic compound that is found in various plants and has been extensively studied for its potential therapeutic applications. TGG is known to possess strong antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.

Mechanism Of Action

The mechanism of action of 2,4,6-Tri-O-galloyl-D-glucose is not fully understood, but it is believed to act through multiple pathways. 2,4,6-Tri-O-galloyl-D-glucose has been shown to inhibit the activity of various enzymes, such as xanthine oxidase, cyclooxygenase, and lipoxygenase, which are involved in the production of reactive oxygen species and inflammatory mediators. 2,4,6-Tri-O-galloyl-D-glucose also activates various signaling pathways, such as the Nrf2-ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes.

Biochemical And Physiological Effects

2,4,6-Tri-O-galloyl-D-glucose has been shown to possess various biochemical and physiological effects. It has been reported to reduce oxidative stress, inflammation, and cell proliferation, which may be useful in the prevention and treatment of various diseases. 2,4,6-Tri-O-galloyl-D-glucose has also been shown to improve glucose metabolism and insulin sensitivity, which may be useful in the management of diabetes.

Advantages And Limitations For Lab Experiments

2,4,6-Tri-O-galloyl-D-glucose has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. 2,4,6-Tri-O-galloyl-D-glucose is also stable under various conditions, which makes it suitable for various experimental setups. However, 2,4,6-Tri-O-galloyl-D-glucose has some limitations, such as its low solubility in water, which may limit its bioavailability in vivo.

Future Directions

There are several future directions for the research on 2,4,6-Tri-O-galloyl-D-glucose. One direction is to investigate the potential of 2,4,6-Tri-O-galloyl-D-glucose as a therapeutic agent for various diseases, such as cancer, diabetes, and cardiovascular diseases. Another direction is to explore the mechanism of action of 2,4,6-Tri-O-galloyl-D-glucose in more detail, which may provide insights into its therapeutic potential. Additionally, the development of new synthesis methods and formulations may improve the bioavailability and efficacy of 2,4,6-Tri-O-galloyl-D-glucose.

Synthesis Methods

2,4,6-Tri-O-galloyl-D-glucose can be synthesized from gallic acid and glucose through a series of chemical reactions. The synthesis process involves the esterification of gallic acid with glucose, followed by the oxidation of the resulting product to form 2,4,6-Tri-O-galloyl-D-glucose. The yield of 2,4,6-Tri-O-galloyl-D-glucose can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and catalyst concentration.

Scientific Research Applications

2,4,6-Tri-O-galloyl-D-glucose has been extensively studied for its potential therapeutic applications. It has been shown to possess strong antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. 2,4,6-Tri-O-galloyl-D-glucose has also been shown to exhibit antibacterial and antiviral activities, which may be useful in the development of new antimicrobial agents.

properties

CAS RN

108043-99-8

Product Name

2,4,6-Tri-O-galloyl-D-glucose

Molecular Formula

C27H24O18

Molecular Weight

636.5 g/mol

IUPAC Name

[(2R,3R,4S,5R)-2,4-dihydroxy-6-oxo-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]hexyl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C27H24O18/c28-7-19(44-26(41)10-3-14(31)21(37)15(32)4-10)23(39)24(45-27(42)11-5-16(33)22(38)17(34)6-11)18(35)8-43-25(40)9-1-12(29)20(36)13(30)2-9/h1-7,18-19,23-24,29-39H,8H2/t18-,19+,23-,24-/m1/s1

InChI Key

LPHKXVRBKUUXIA-RKGYPADOSA-N

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O

SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OCC(C(C(C(C=O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OCC(C(C(C(C=O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O

synonyms

2,4,6-TGDG
2,4,6-tri-O-galloyl-D-glucose
2,4,6-tri-O-galloylglucose

Origin of Product

United States

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